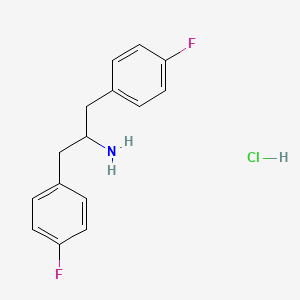
1,3-Bis(4-fluorophenyl)propan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-fluorophenyl)propan-2-amine;hydrochloride is a chemical compound with the CAS Number: 1423025-55-1 . It has a molecular weight of 283.75 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of such compounds often involves metal-catalyzed reactions . For instance, transition metals like iron, nickel, and ruthenium can serve as catalysts in the synthesis of similar compounds . Another approach involves the use of transaminases for the direct synthesis of disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15F2N.ClH/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17;/h1-8,13H,9-10,18H2;1H . This indicates the presence of two fluorophenyl groups attached to a propan-2-amine group, along with a hydrochloride group.Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 283.75 .Aplicaciones Científicas De Investigación
- Researchers have explored the anti-inflammatory and analgesic potential of this compound. Notably, derivatives such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) exhibited promising anti-inflammatory effects. These compounds showed reduced ulcerogenic index compared to indomethacin and celecoxib .
Anti-Inflammatory and Analgesic Activities
Safety and Hazards
Propiedades
IUPAC Name |
1,3-bis(4-fluorophenyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVOCHGHIGGXLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)F)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,3-bis(4-fluorophenyl)propane Hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Amino-2-[2-(2,4-di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B570095.png)
![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)
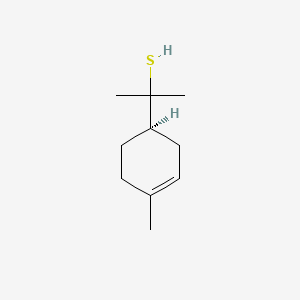
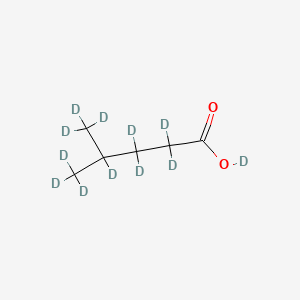

![Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate](/img/structure/B570105.png)
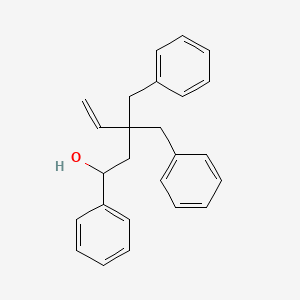
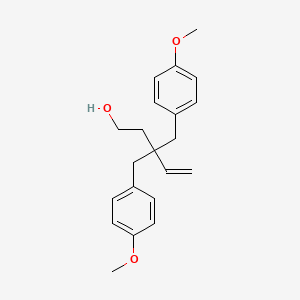
![(5R,6R)-3-[(Z)-2-acetamidoethenyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B570111.png)
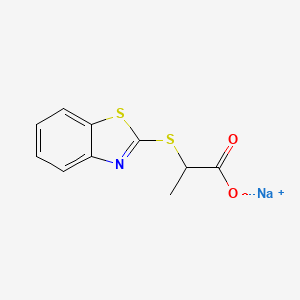
![3,3-Bis[(3-methoxyphenyl)methyl]pent-4-en-1-ol](/img/structure/B570114.png)